molecular formula C32H27Cl2FN4O8 B12367528 MDM2-p53-IN-20

MDM2-p53-IN-20

Cat. No.: B12367528
M. Wt: 685.5 g/mol
InChI Key: DPBSJCGSPDYHAN-CEWIPMDDSA-N
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Description

MDM2-p53-IN-20 is a small-molecule inhibitor designed to target the interaction between the murine double minute 2 (MDM2) protein and the tumor suppressor protein p53. The MDM2 protein is a negative regulator of p53, promoting its degradation and inhibiting its tumor-suppressive functions. By inhibiting this interaction, this compound aims to restore the tumor-suppressive activity of p53, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MDM2-p53-IN-20 involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

MDM2-p53-IN-20 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .

Scientific Research Applications

MDM2-p53-IN-20 has a wide range of scientific research applications, including:

Mechanism of Action

MDM2-p53-IN-20 exerts its effects by binding to the p53-binding domain of MDM2, thereby preventing the interaction between MDM2 and p53. This inhibition stabilizes p53, leading to the activation of p53 target genes involved in cell cycle arrest and apoptosis. The molecular targets and pathways involved include the p53 signaling pathway, which plays a crucial role in tumor suppression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MDM2-p53-IN-20

This compound is unique due to its high binding affinity and specificity for the MDM2-p53 interaction. It has shown superior efficacy in preclinical models compared to other MDM2 inhibitors, making it a promising candidate for further development .

Properties

Molecular Formula

C32H27Cl2FN4O8

Molecular Weight

685.5 g/mol

IUPAC Name

methyl 4-[2-[(2'S,3S,3'S,4'S)-6-chloro-4'-(3-chloro-2-fluorophenyl)-1'-(cyclopropylmethyl)-3'-nitro-2-oxospiro[1H-indole-3,5'-pyrrolidine]-2'-yl]acetyl]-2-methyl-3-nitrobenzoate

InChI

InChI=1S/C32H27Cl2FN4O8/c1-15-18(30(41)47-2)9-10-19(28(15)38(43)44)25(40)13-24-29(39(45)46)26(20-4-3-5-22(34)27(20)35)32(37(24)14-16-6-7-16)21-11-8-17(33)12-23(21)36-31(32)42/h3-5,8-12,16,24,26,29H,6-7,13-14H2,1-2H3,(H,36,42)/t24-,26-,29+,32+/m0/s1

InChI Key

DPBSJCGSPDYHAN-CEWIPMDDSA-N

Isomeric SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])C(=O)C[C@H]2[C@H]([C@@H]([C@]3(N2CC4CC4)C5=C(C=C(C=C5)Cl)NC3=O)C6=C(C(=CC=C6)Cl)F)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])C(=O)CC2C(C(C3(N2CC4CC4)C5=C(C=C(C=C5)Cl)NC3=O)C6=C(C(=CC=C6)Cl)F)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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